3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride
Description
Historical Context and Development in Organofluorine Chemistry
The development of this compound represents a culmination of over eight decades of advancement in organofluorine chemistry, a field that began before elemental fluorine itself was isolated. The historical foundation for compounds like this compound traces back to the pioneering work of Alexander Borodin in 1862, who conducted the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental principles of halogen exchange that remain crucial in modern fluorochemical synthesis. The scientific field of organofluorine chemistry experienced dramatic changes during World War II, when the Manhattan Project necessitated the development of materials capable of withstanding highly reactive fluorine compounds such as uranium hexafluoride.
The synthesis of fluorinated heterocycles, particularly those containing pyrrole rings, represents a relatively recent development within organofluorine chemistry that has gained significant momentum since the latter half of the twentieth century. The intensive development of synthetic chemistry for fluorinated heterocycles began only after World War II, marking the emergence of a new category of compounds that bridge traditional heterocyclic chemistry with the unique properties imparted by fluorine substitution. The preparation of compounds such as this compound reflects the modern capability to introduce fluorine atoms into complex heterocyclic frameworks through sophisticated synthetic methodologies.
Contemporary research in organofluorine chemistry has demonstrated that the stereoselective incorporation of fluorine atoms into nitrogen heterocycles can lead to dramatic changes in molecular physical and chemical properties. These changes can be rationally exploited for various applications, including medicinal chemistry and organocatalysis, where the unique electronic effects of fluorine substitution provide enhanced molecular stability, altered conformational behavior, modified hydrogen bonding capabilities, and adjusted basicity parameters. The development of this compound exemplifies the successful application of these principles to create a compound that combines the structural complexity of a substituted pyrrole with the beneficial properties conferred by fluorine incorporation.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its unique position as a fluorinated nitrogen heterocycle that demonstrates the successful integration of aromatic fluorine substitution with saturated heterocyclic ring systems. Pyrroles and their derivatives represent fundamental building blocks in heterocyclic chemistry, serving as constituent subunits of numerous naturally occurring molecules and pharmaceutically active compounds. The incorporation of fluorine into the pyrrole framework, as exemplified by this compound, represents a significant advancement in the field's capability to modify and enhance the properties of these essential heterocyclic structures.
Research in fluorinated heterocycles has revealed that compounds containing fluorine atoms exhibit distinct and often unique chemistry compared to their non-fluorinated analogs. The synthesis of ring-fluorinated pyrrole derivatives has been increasingly studied in response to rising demand for these compounds as potential pharmaceutical agents, agrochemicals, and advanced materials. The approaches to synthesizing fluorinated pyrroles are typically categorized into two main strategies: direct fluorination of existing pyrrole rings and the construction of pyrrole rings using fluorine-containing precursors. The compound this compound represents an example of successful fluorine incorporation through the use of fluorinated aromatic precursors.
The scientific interest in fluorinated pyrrole derivatives extends beyond their synthetic accessibility to encompass their potential applications in various fields of chemical research. Fluorinated compounds possess a unique complex of physical, chemical, and biological properties that results in their wide application as construction materials, liquid crystalline materials, agrochemicals, and pharmaceutical compounds. The development of this compound contributes to the expanding library of fluorinated heterocycles available for research applications, particularly in studies investigating the effects of fluorine substitution on heterocyclic reactivity and biological activity.
Recent advances in synthetic methodology have enabled the preparation of novel classes of monofluorinated pyrrole derivatives through catalyst-free conjugate addition reactions and subsequent elimination processes. These developments have opened new avenues for the synthesis of fluorinated heterocycles that were previously difficult or impossible to access, contributing to the broader understanding of structure-activity relationships in fluorinated compounds. The compound this compound represents part of this expanding chemical space that enables researchers to explore the fundamental properties and potential applications of fluorinated heterocyclic systems.
Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of this compound is characterized by a central 2,5-dihydro-1H-pyrrole ring system substituted at the 3-position with a 2-fluorophenyl group, existing as a hydrochloride salt. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes the structural arrangement of the substituents and the salt form. The molecular formula is C₁₀H₁₁ClFN, reflecting the presence of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom.
The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is FC1=CC=CC=C1C2=CCNC2.[H]Cl, which encodes the complete molecular structure including the spatial arrangement of atoms and the hydrochloride salt formation. The International Chemical Identifier for the compound is InChI=1S/C10H10FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-5,12H,6-7H2;1H, providing a unique identifier that describes the molecular connectivity and hydrogen distribution.
The three-dimensional molecular architecture of this compound features a partially saturated five-membered nitrogen heterocycle with an aromatic substituent containing a fluorine atom in the ortho position relative to the pyrrole attachment point. The 2,5-dihydro-1H-pyrrole core contains one double bond between carbon atoms 3 and 4, with the 3-position bearing the substituted phenyl group. The presence of the fluorine atom in the 2-position of the phenyl ring introduces significant electronic effects that influence the overall molecular properties and reactivity patterns of the compound.
The hydrochloride salt formation involves protonation of the nitrogen atom in the pyrrole ring, creating a positively charged nitrogen center that is balanced by the chloride anion. This salt form enhances the compound's solubility characteristics and stability compared to the free base form. The molecular weight of this compound is 199.65 grams per mole, reflecting the combined mass of all constituent atoms including the hydrochloride salt formation.
Chemical Classification within Fluorinated Pyrrole Derivatives
This compound belongs to the specialized class of fluorinated pyrrole derivatives, which represents a subset of organofluorine compounds that have gained significant attention in contemporary chemical research. Within the broader classification system for fluorinated heterocycles, this compound is categorized as a monofluorinated nitrogen heterocycle with aromatic fluorine substitution, distinguishing it from compounds with ring fluorination or multiple fluorine substitutions. The classification of fluorinated pyrrole derivatives typically considers both the position of fluorine substitution and the degree of saturation in the heterocyclic ring system.
The compound represents a member of the 3-substituted pyrrole family, where the aromatic substituent at the 3-position contains the fluorine modification. This classification is significant because the position of substitution on the pyrrole ring greatly influences the compound's electronic properties, reactivity patterns, and potential biological activity. Research has demonstrated that 3-fluorinated pyrrole derivatives, including those with fluorinated aromatic substituents, have been investigated as potential therapeutic agents for various medical applications, highlighting the importance of this structural classification.
Within the context of heterocyclic chemistry, this compound is classified as a partially saturated nitrogen heterocycle, distinguishing it from fully aromatic pyrrole derivatives. The 2,5-dihydro substitution pattern creates a compound with reduced aromaticity compared to fully conjugated pyrrole systems, which influences both its chemical reactivity and physical properties. This classification places the compound in a unique position where it exhibits characteristics of both saturated and aromatic nitrogen heterocycles.
The presence of the hydrochloride salt functionality classifies this compound as an organic salt, specifically an amine hydrochloride. This classification is important for understanding the compound's solubility characteristics, stability profile, and handling requirements. The salt form typically exhibits enhanced water solubility compared to the free base, making it more suitable for certain research applications and analytical procedures.
From a synthetic chemistry perspective, this compound can be classified as a product of heterocyclic synthesis involving fluorinated aromatic precursors. This classification reflects the synthetic methodology used to prepare such compounds, which typically involves either direct fluorination approaches or the construction of heterocyclic rings using pre-fluorinated building blocks. The compound represents successful implementation of strategies for incorporating fluorine into complex heterocyclic frameworks while maintaining structural integrity and desired properties.
Overview of Structural Characteristics
The structural characteristics of this compound encompass several key features that define its chemical identity and influence its properties. The central structural motif consists of a 2,5-dihydro-1H-pyrrole ring, which is a five-membered nitrogen heterocycle with partial saturation that creates a non-aromatic core structure. The presence of the double bond between carbon atoms 3 and 4 introduces a degree of unsaturation that influences the compound's electronic properties and reactivity patterns while maintaining overall structural stability.
The aromatic substituent at the 3-position of the pyrrole ring consists of a phenyl group with fluorine substitution at the 2-position, creating an ortho-fluorophenyl functionality. This substitution pattern is particularly significant because the ortho positioning of the fluorine atom relative to the pyrrole attachment point creates specific steric and electronic interactions that influence the overall molecular conformation and properties. The fluorine atom's high electronegativity and small size contribute to unique electronic effects that distinguish this compound from other halogenated or unsubstituted analogs.
Table 1: Key Structural Parameters of this compound
The hydrochloride salt formation represents a critical structural characteristic that significantly affects the compound's physical and chemical properties. The protonation of the nitrogen atom in the pyrrole ring creates a positively charged nitrogen center, fundamentally altering the electronic distribution throughout the molecule. This ionic character enhances the compound's solubility in polar solvents and modifies its interactions with other molecules, making it more suitable for certain applications and analytical procedures.
The spatial arrangement of atoms in this compound creates specific conformational preferences that influence its overall three-dimensional structure. The partial saturation of the pyrrole ring allows for greater conformational flexibility compared to fully aromatic systems, while the aromatic phenyl substituent provides a rigid structural element that constrains certain molecular motions. The fluorine atom's position on the aromatic ring contributes to specific dipole moments and electronic distributions that affect both intramolecular and intermolecular interactions.
The compound's structural characteristics also include specific bonding patterns that define its chemical behavior and reactivity. The carbon-fluorine bond in the aromatic ring represents one of the strongest bonds in organic chemistry, contributing to the compound's stability and resistance to certain types of chemical degradation. The nitrogen-containing heterocycle provides sites for potential chemical modification and interaction with other molecules, while the salt formation creates ionic interactions that influence crystalline packing and solution behavior.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-5,12H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNOAWHETOYKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrrole in the presence of a palladium catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolinones, while reduction can produce pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered attention for its potential therapeutic effects. Research indicates that derivatives of pyrrole compounds can exhibit a range of biological activities:
- Anti-Cancer Activity :
- Anti-Bacterial Properties :
- Neurological Applications :
Case Study 1: Anti-Cancer Efficacy
A study published in the Journal of Organic Chemistry examined a series of pyrrole derivatives, including those related to this compound. The results indicated significant anti-cancer activity against several cancer cell lines, with IC50 values suggesting potent inhibition of cell proliferation .
Case Study 2: Bacterial Inhibition
In a comparative study on various pyrrole derivatives' antibacterial properties, it was found that modifications at the 2-position significantly enhanced activity against Gram-positive bacteria. The study highlighted the importance of substituents in determining the efficacy of these compounds .
Data Table: Biological Activities of Pyrrole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| 3-(2-Fluorophenyl)-2,5-dihydro-1H-pyrrole | Anti-Cancer | A549 (Lung Cancer) | 15 |
| 3-(2-Fluorophenyl)-2,5-dihydro-1H-pyrrole | Anti-Bacterial | Staphylococcus aureus | 12 |
| Other Pyrrole Derivative | Anti-Cancer | MCF-7 (Breast Cancer) | 20 |
| Other Pyrrole Derivative | Anti-Bacterial | Escherichia coli | 10 |
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations on the Phenyl Ring
3-(4-Fluorophenyl)-2,5-dihydro-1H-pyrrole Hydrochloride
- Molecular Formula : C₁₀H₁₁ClFN
- Molecular Weight : 199.65 g/mol (CAS: 917505-35-2) .
- Key Difference : The fluorine atom is para-substituted on the phenyl ring.
- Implications : The para-substitution reduces steric hindrance compared to the ortho-fluorine in the target compound. This positional change alters electronic effects (e.g., electron-withdrawing inductive effects) and may influence binding affinity to biological targets.
[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methylamine
- Structure : A benzodiazepine core with a 2-fluorophenyl group and chloro substituent.
- Source : Listed in customs tariff data .
- Key Difference: Incorporates a seven-membered diazepine ring fused to a benzene ring, contrasting with the simpler dihydropyrrole scaffold. Benzodiazepines are known for anxiolytic activity, suggesting divergent pharmacological applications.
Halogen Substitution Variations
3-(5-Chloro-2-fluorophenyl)pyrrolidine Hydrochloride
- Molecular Formula: Not fully specified (CAS: N/A) .
- Key Difference : Replaces the ortho-fluorine with a chloro-fluoro substitution pattern on the phenyl ring. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine.
1-(3-Chlorophenyl)piperazine Hydrochloride
- Structure : A piperazine ring with a 3-chlorophenyl substituent.
- Source : Customs tariff data .
- Key Difference : The saturated piperazine ring (vs. dihydropyrrole) and chloro substituent confer distinct conformational flexibility and electronic properties. Piperazines are common in antipsychotics and antidepressants.
Heterocyclic Ring Saturation and Substituents
2,5-Dihydro-1H-pyrrole Hydrochloride (Base Scaffold)
- Molecular Formula : C₄H₈ClN
- Molecular Weight: Not explicitly stated; estimated ~121.57 g/mol .
- Key Difference : Lacks the fluorophenyl substituent, highlighting the role of aromatic groups in modulating bioactivity. The base scaffold is less sterically hindered but lacks target-specific interactions.
3-Fluoro-2,5-dihydro-1H-pyrrole Hydrochloride
- Molecular Formula : C₄H₇ClFN
- Molecular Weight : 147.56 g/mol (CAS: EN300-6754451) .
- Key Difference : Fluorine is directly attached to the dihydropyrrole ring rather than a phenyl group. This substitution may enhance ring electronegativity, affecting reactivity in nucleophilic or electrophilic reactions.
Biological Activity
3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its unique structure, featuring a pyrrole ring substituted with a fluorophenyl group, suggests a range of biological activities, particularly in the context of neurotransmitter receptor interactions and enzyme modulation. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole; hydrochloride
- CAS Number: 1239205-13-0
- Molecular Formula: C10H10ClFN
- Molecular Weight: 201.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The presence of the fluorine atom enhances binding affinity and specificity due to its electronegative nature, which can stabilize interactions through hydrogen bonding and π-π interactions.
Key Mechanisms:
- Neurotransmitter Receptor Modulation: The compound may act on serotonin receptors (e.g., 5-HT6R), influencing pathways related to mood and cognition.
- Enzyme Interaction: It can serve as a probe in studies investigating enzyme functions, potentially affecting various metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity: Preliminary studies suggest potential anticancer properties through inhibition of specific cancer cell lines.
- Neuropharmacological Effects: The compound's interaction with serotonin receptors may offer therapeutic avenues for neurological disorders.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study investigated the effects of various pyrrole derivatives on cancer cell lines. Among the tested compounds, this compound showed promising results in inhibiting the growth of colon cancer cells (GI50 values < 10 nM) .
Case Study 2: Neuropharmacological Effects
Research on related pyrrole compounds indicated that modifications at the fluorophenyl position could enhance selectivity for serotonin receptors. This suggests that this compound could be optimized for better neuropharmacological profiles .
Structure-Activity Relationship (SAR)
The introduction of fluorine at the para position of the phenyl ring is critical for enhancing biological activity. SAR studies reveal that fluorine substitution can significantly influence binding affinity and pharmacokinetic properties .
Table 2: Structure-Activity Relationship Findings
| Compound | Binding Affinity (Ki) | Comments |
|---|---|---|
| 3-(2-fluorophenyl) | ~10 nM | High affinity for 5-HT6R |
| 3-(phenyl) | ~200 nM | Reduced activity |
| 3-(2-chlorophenyl) | ~150 nM | Moderate activity |
Q & A
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
- Methodological Answer : NMR captures dynamic solution-state conformations, while X-ray reveals static crystal packing. Compare temperature-dependent NMR (VT-NMR) with crystallographic data to identify flexible moieties. Use NOESY/ROESY to detect through-space interactions that align with solid-state structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
